molecular formula C3HF3N2O3S2 B3392196 1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate CAS No. 870534-66-0

1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate

Cat. No.: B3392196
CAS No.: 870534-66-0
M. Wt: 234.18 g/mol
InChI Key: SUNWQKIYPDHEEC-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate (CAS: N/A) is a heterocyclic sulfonate ester characterized by a 1,2,5-thiadiazole core substituted with a trifluoromethanesulfonate (triflate) group at the 3-position. This compound is widely employed as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the triflate group's superior leaving ability . Its applications span pharmaceuticals, agrochemicals, and oligonucleotide synthesis, where its reactivity enables efficient coupling or functionalization .

Properties

IUPAC Name

1,2,5-thiadiazol-3-yl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF3N2O3S2/c4-3(5,6)13(9,10)11-2-1-7-12-8-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNWQKIYPDHEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30826553
Record name 1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30826553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870534-66-0
Record name 1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30826553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 3-hydroxy-1,2,5-thiadiazole with trifluoromethanesulfonic anhydride . The reaction typically occurs under mild conditions and results in the formation of the desired triflate compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoromethanesulfonic anhydride, various nucleophiles, and amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, compounds incorporating the thiadiazole motif have been shown to exhibit cytotoxic activity against various cancer cell lines such as HCT-116 (human colorectal carcinoma) and MCF-7 (human breast adenocarcinoma) .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT-11610Inhibition of cell proliferation
Compound BMCF-715Induction of apoptosis

The mechanism often involves the inhibition of key kinases involved in cancer progression, showcasing the compound's potential in targeted therapy.

Antimicrobial Properties

Thiadiazole derivatives have demonstrated promising antimicrobial activity against a range of pathogens. Studies indicate that these compounds can inhibit bacterial growth by disrupting cellular processes or by acting on specific bacterial targets .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL

The incorporation of the trifluoromethanesulfonate group enhances solubility and bioavailability, making these compounds more effective in biological systems.

Material Science Applications

In material science, 1,2,5-thiadiazol-3-yl trifluoromethanesulfonate is utilized in the synthesis of functionalized polymers and coatings. Its ability to participate in click chemistry reactions allows for the development of materials with tailored properties for applications in electronics and nanotechnology .

Case Study 1: Development of Anticancer Agents

A study synthesized a series of thiadiazole derivatives linked with glycosides using click chemistry. The resulting compounds were evaluated for their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Screening

Another investigation focused on evaluating the antimicrobial efficacy of thiadiazole-based compounds against multi-drug resistant strains. The findings revealed that some derivatives displayed significant activity against resistant strains, suggesting their potential as lead compounds in antibiotic development .

Mechanism of Action

The mechanism of action of 1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate involves its reactivity as a triflate compound. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used in the reactions.

Comparison with Similar Compounds

Thiadiazole Derivatives with Alternative Leaving Groups

The triflate group distinguishes this compound from other thiadiazole sulfonates, such as 1,2,5-thiadiazol-3-yl mesylate or tosylate. Triflates are known for higher reactivity in SN2 reactions compared to mesylates (mesyl) or tosylates (tosyl), owing to the strong electron-withdrawing effect of the trifluoromethyl group. For instance, in arylamination reactions, 1,2,5-thiadiazol-3-yl triflate achieves faster displacement rates and higher yields under milder conditions than mesylate analogs .

Thiazole-Based Sulfonates

Thiazole derivatives like thiazol-5-ylmethyl carbamates (e.g., compounds in –4) differ in their heterocyclic core (thiazole vs. thiadiazole) and functional groups. Thiadiazoles exhibit greater electron deficiency due to the additional nitrogen atom, enhancing the leaving-group capability of the triflate. In contrast, thiazole derivatives often serve as pharmacophores in drug candidates (e.g., protease inhibitors), where stability and bioavailability are prioritized over reactivity .

Arylamination Reactions

In the arylamination of 1,2,5-thiadiazol-3-yl triflate, the triflate group facilitates efficient coupling with aryl amines at room temperature, as demonstrated by Pustovit and Alekseenko . Comparable studies on tosylate analogs require elevated temperatures (e.g., 80°C) and longer reaction times, underscoring the triflate’s kinetic advantage.

Commercial Availability and Cost Analysis

CymitQuimica offers 1,2,5-thiadiazol-3-yl trifluoromethanesulfonate at €376.00/50 mg and €1,030.00/500 mg . For comparison, 4-(1-Methyl-1H-1,2,4-triazol-5-yl)phenol—a triazole-based building block—is priced identically, though its lower molecular weight (MW: ~191 g/mol vs. ~235 g/mol for the thiadiazole triflate) results in a higher cost per mole.

Compound Price (50 mg) Molecular Weight (g/mol) Cost per mmol (€)
1,2,5-Thiadiazol-3-yl triflate €376.00 235.15 ~1,600
4-(1-Methyl-1H-triazol-5-yl)phenol €376.00 191.19 ~1,966

Stability and Handling Considerations

The triflate group’s sensitivity to moisture necessitates anhydrous storage and handling, a limitation shared with other sulfonate esters. However, the thiadiazole ring’s stability under acidic conditions (compared to oxazole or pyrazole derivatives) makes it preferable in reactions requiring protonation .

Biological Activity

1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with trifluoromethanesulfonic anhydride. This method allows for the introduction of the trifluoromethanesulfonate moiety, which is crucial for enhancing the compound's reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The trifluoromethanesulfonate group enhances electrophilicity, facilitating nucleophilic attacks by biological macromolecules such as proteins and nucleic acids. This interaction can lead to inhibition of key enzymatic pathways involved in cell proliferation and survival.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,5-thiadiazoles exhibit significant anticancer properties. For instance, compounds containing this scaffold have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundHCT-11612.5
1,2,5-Thiadiazole DerivativeMCF-715.0

These findings indicate that the compound's structural features contribute to its effectiveness in targeting cancer cells.

Antimicrobial Activity

In addition to anticancer properties, this compound has exhibited antimicrobial activity. Studies indicate that it can inhibit the growth of various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli32
S. aureus16

This antimicrobial potential suggests its applicability in developing new therapeutic agents against resistant strains.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several thiadiazole derivatives on HCT-116 and MCF-7 cell lines using the MTT assay. The results indicated that compounds with a free thiol group exhibited higher cytotoxicity compared to their glycosylated counterparts .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiadiazole derivatives against common bacterial strains. The study highlighted the effectiveness of these compounds in inhibiting bacterial growth at low concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate
Reactant of Route 2
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1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate

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